molecular formula C7H4ClN3O B8717875 3-Chloro-1,2,4-benzotriazine 1-oxide CAS No. 67692-91-5

3-Chloro-1,2,4-benzotriazine 1-oxide

Cat. No.: B8717875
CAS No.: 67692-91-5
M. Wt: 181.58 g/mol
InChI Key: YXKCIEQPVVUHJS-UHFFFAOYSA-N
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Description

3-Chloro-1,2,4-benzotriazine 1-oxide (CAS 67692-91-5) is a heterocyclic compound characterized by a benzotriazine core with a chlorine substituent at position 3 and an oxygen atom at position 1. It serves as a critical intermediate in synthesizing hypoxia-selective antitumor agents, such as tirapazamine derivatives, and functionalized benzotriazine analogues .

Synthesis: The compound is synthesized via sequential reactions starting from 3-amino-1,2,4-benzotriazine 1-oxide. Nitrosation with sodium nitrite in trifluoroacetic acid yields 3-hydroxy-1,2,4-benzotriazine 1-oxide, followed by chlorination using phosphoryl chloride to introduce the chlorine substituent . This two-step process achieves moderate yields (14–20%), highlighting the compound’s synthetic utility in medicinal chemistry .

Properties

CAS No.

67692-91-5

Molecular Formula

C7H4ClN3O

Molecular Weight

181.58 g/mol

IUPAC Name

3-chloro-1-oxido-1,2,4-benzotriazin-1-ium

InChI

InChI=1S/C7H4ClN3O/c8-7-9-5-3-1-2-4-6(5)11(12)10-7/h1-4H

InChI Key

YXKCIEQPVVUHJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N=[N+]2[O-])Cl

Origin of Product

United States

Comparison with Similar Compounds

Tirapazamine (3-Amino-1,2,4-benzotriazine 1,4-Dioxide)

Structural Differences :

  • Tirapazamine features amino and dual N-oxide groups (positions 1 and 4), whereas 3-chloro-1,2,4-benzotriazine 1-oxide has a single N-oxide and chlorine at position 3 .

Metabolism :

  • Tirapazamine’s metabolites include 3-amino-1,2,4-benzotriazine 1-oxide (stable) and 4-oxide (reactive), with the latter undergoing further reduction .

3-Amino-1,2,4-benzotriazine 1-Oxide

Structural Differences :

  • Replaces chlorine with an amino group at position 3.

Key Properties :

  • A major metabolite of tirapazamine, resistant to enzymatic reduction under aerobic conditions .
  • Unlike the chloro analogue, the amino group enhances hydrogen bonding and redox activity, making it a key intermediate in DNA damage pathways .

Triazoxide (7-Chloro-3-imidazol-1-yl-1,2,4-benzotriazine 1-Oxide)

Structural Differences :

  • Chlorine at position 7 and an imidazole substituent at position 3.

3-Hydroxy-1,2,4-benzotriazine 1-Oxide

Structural Differences :

  • Hydroxyl group at position 3 instead of chlorine.

Reactivity :

  • The hydroxyl group participates in hydrogen bonding and oxidation reactions, contrasting with the chloro analogue’s electrophilic substitution behavior .

Comparative Data Table

Compound Substituents Key Applications Reactivity Highlights References
This compound Cl (C3), O (N1) Antitumor agent intermediate Nucleophilic substitution (e.g., with amines)
Tirapazamine NH₂ (C3), O (N1, N4) Hypoxia-selective cytotoxin Bioreductive radical generation
3-Amino-1,2,4-benzotriazine 1-oxide NH₂ (C3), O (N1) Tirapazamine metabolite Resists enzymatic reduction
Triazoxide Cl (C7), imidazole (C3), O (N1) Fungicide (seed treatment) Disrupts fungal membranes

Research Findings and Implications

  • Synthetic Utility : The chlorine atom in this compound enables efficient coupling with boronic acids (Suzuki reaction) and amines, yielding derivatives like TX-2137, a hypoxia-selective AKT kinase inhibitor .
  • Redox Behavior: Mono-N-oxide mustards derived from this compound exhibit 5–7× higher hydrolysis rates than di-N-oxide analogues, enhancing DNA alkylation in hypoxic tumors .
  • Metabolic Stability : Unlike tirapazamine’s 4-oxide metabolite, which is rapidly reduced, the chloro analogue’s stability under physiological conditions makes it suitable for targeted drug delivery .

Preparation Methods

Cyclization of 2-Nitroaniline with Cyanamide

The foundational route involves cyclizing 2-nitroaniline with cyanamide under acidic conditions. In a protocol detailed by IIAR researchers, 2-nitroaniline (72.4 mmol) and cyanamide (144.8 mmol) are melted at 100°C, followed by the addition of concentrated HCl to facilitate condensation . Subsequent basification with NaOH yields 3-amino-1,2,4-benzotriazine 1-oxide (compound 1 ) as a yellow solid. This intermediate undergoes diazotization using sodium nitrite in trifluoroacetic acid at 5°C, producing 3-hydroxy-1,2,4-benzotriazine 1-oxide (compound 2 ) .

Key Reaction Conditions:

  • Temperature: 100°C for cyclization, room temperature for diazotization.

  • Acid/Base: HCl for condensation, NaOH for basification.

  • Yield: 14.8% after chlorination .

Chlorination of 3-Hydroxy Intermediate

The conversion of the 3-hydroxy derivative to the chloro-substituted compound is achieved using phosphorus oxychloride (POCl₃). In the final step, compound 2 is suspended in POCl₃ with N,N-dimethylformamide (DMF) as a catalyst and heated at 100°C for 1 hour . The crude product is purified via silica-gel chromatography with dichloromethane, yielding 3-chloro-1,2,4-benzotriazine 1-oxide.

Optimization Notes:

  • Catalyst Role: DMF enhances chlorination efficiency by activating POCl₃.

  • Purification: Silica-gel chromatography ensures removal of phosphorylated byproducts .

Alternative Pathways via Reductive Deamination

Patent literature describes reductive deamination of 3-amino derivatives using alkyl nitrites. For example, treating 3-amino-1,2,4-benzotriazine 1-oxide with tert-butyl nitrite in dimethylformamide at 60–65°C eliminates the amino group, forming the 3-unsubstituted intermediate . Subsequent chlorination with POCl₃ introduces the chloro substituent.

Advantages:

  • Avoids diazotization steps, simplifying the synthesis.

  • Compatible with diverse amine starting materials for functionalization .

Oxidation Strategies for N-Oxide Formation

The synthesis of di-N-oxide analogs highlights the role of oxidizing agents. Early methods employed pertrifluoroacetic acid (generated from trifluoroacetic anhydride and H₂O₂), but overoxidation led to side products . Switching to HOF·CH₃CN as the oxidant improved selectivity, preserving the mono-N-oxide structure while enabling subsequent chlorination .

Comparative Data:

Oxidizing AgentReaction TimeSelectivityYield Improvement
Pertrifluoroacetic acid3–4 daysModerate≤40%
HOF·CH₃CN12–24 hoursHigh≥65%

Functionalization via Amine Intermediates

Side-chain modifications are achieved by reacting primary amines with 3-chloro-benzotriazine-1-N-oxide. For instance, 4-aminophenol derivatives are silylated with tert-butylchlorodimethylsilane, then coupled with the chloro intermediate . Final deprotection with tetrabutylammonium fluoride yields target compounds like TX-2137, a hypoxic cytotoxin .

Critical Steps:

  • Protection/Deprotection: Silylation prevents unwanted side reactions during coupling.

  • Coupling Conditions: Triethylamine as a base facilitates nucleophilic substitution .

Industrial-Scale Synthesis Considerations

Patent EP0972517B1 outlines scalable methods, emphasizing:

  • Cyclization Efficiency: Using excess cyanamide (2:1 molar ratio to nitroaniline) to drive the reaction .

  • Chlorination Uniformity: Refluxing POCl₃ with catalytic DMF ensures complete conversion .

  • Purification: Column chromatography or recrystallization from dichloromethane/heptane mixtures .

Q & A

Q. Experimental Design

  • pH Control : Neutral to slightly basic conditions (pH 7–8) minimize acid-catalyzed decomposition, as seen in NaHCO₃-neutralized syntheses .
  • Light Protection : Degradation via radical pathways is mitigated by storing solutions in amber vials and avoiding UV exposure .
  • Chelating Agents : Adding EDTA reduces metal-ion-catalyzed oxidation, a common issue in redox-active compounds .

What isotopic labeling approaches elucidate the DNA damage mechanisms of this compound?

Q. Advanced Methodological Insight

  • ¹⁸O-Labeling : Tracks oxygen transfer during DNA radical oxidation, confirming lactone or cation intermediate formation .
  • Deuterated Solvents : D₂O-based assays differentiate hydrolysis pathways (e.g., solvent vs. intramolecular participation) .
  • EPR Spectroscopy : Detects benzotriazinyl radicals in situ, correlating radical lifetime with DNA cleavage efficiency .

How does the one-electron reduction potential (E₁) of this compound compare to other hypoxia-selective agents?

Q. Comparative Analysis

  • Tirapazamine (E₁ ~-450 mV) : Slightly higher E₁ than 3-chloro-1-oxide analogs, favoring faster radical generation but lower hypoxia specificity .
  • Misonidazole (E₁ ~-389 mV) : Higher E₁ limits activation to severely hypoxic regions, unlike benzotriazines active in moderate hypoxia .
  • Structure-Activity Trends : Chlorine substitution lowers E₁ compared to amino groups, balancing redox activity and metabolic stability .

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